N'-hydroxycyclopropanecarboximidamide
Description
Properties
IUPAC Name |
N'-hydroxycyclopropanecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-4(6-7)3-1-2-3/h3,7H,1-2H2,(H2,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCUPXRCMTUDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51285-13-3 | |
| Record name | N'-hydroxycyclopropanecarboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-hydroxycyclopropanecarboximidamide can be synthesized through several methods. One common method involves the reaction of cyclopropylcyanide with hydroxylamine in the presence of potassium carbonate in a mixture of ethanol and water. The reaction is typically carried out at ambient temperature for about 18 hours. The product is then isolated by evaporation and filtration .
Industrial Production Methods: While specific industrial production methods for N’-hydroxycyclopropanecarboximidamide are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N’-hydroxycyclopropanecarboximidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Applications in Organic Synthesis
-
Building Block for Complex Molecules : N'-Hydroxycyclopropanecarboximidamide serves as a versatile intermediate in organic synthesis, allowing chemists to construct more complex molecules through various reactions such as:
- Nucleophilic substitutions : The hydroxy group can act as a nucleophile.
- Formation of heterocycles : It can be used to synthesize nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.
- Reactivity with Biological Targets : The compound's ability to form hydrogen bonds enhances its interaction with enzymes and receptors, making it a candidate for further pharmacological studies. Ongoing research is exploring its interactions with specific biological targets, which could lead to novel therapeutic agents.
Medicinal Chemistry Applications
- Potential Therapeutic Uses : Initial studies indicate that this compound may possess anti-inflammatory and anti-cancer properties. Its structural features suggest it could inhibit specific enzymes involved in metabolic pathways or cellular signaling.
-
Case Studies :
- In vitro studies have shown that derivatives of this compound can inhibit tumor cell growth in various cancer types, indicating its potential as an anticancer agent.
- Research is also being conducted on its role as a modulator in signaling pathways related to inflammation, highlighting its therapeutic potential in treating inflammatory diseases.
Mechanism of Action
The mechanism by which N’-hydroxycyclopropanecarboximidamide exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The hydroxy and carboximidamide groups play a crucial role in its binding affinity and reactivity with target molecules .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula (base) : C₄H₈N₂O
- Molecular Weight (base) : 100.12 g/mol
- LogP : 1.64 (hydrochloride salt)
- Polar Surface Area (PSA) : 58.6 Ų
- Synthesis : Prepared via reaction of cyclopropanecarbonitrile with hydroxylamine, yielding 90% under optimized conditions .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related amidoximes and their distinguishing features:
*LogP value for hydrochloride salt . †Estimated based on structural analogues.
Physicochemical Properties
- Lipophilicity : Cyclopropane-containing amidoximes exhibit moderate LogP values (~1.6–2.5), balancing solubility and membrane permeability. Isoxazole derivatives (e.g., N'-Hydroxy-5-methylisoxazole-3-carboximidamide) have lower LogP due to polar heterocycles .
- Polar Surface Area: Amidoximes generally have high PSA (~58–78 Ų) due to multiple hydrogen-bond donors/acceptors, influencing pharmacokinetic profiles .
Biological Activity
N'-Hydroxycyclopropanecarboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis, and various applications in research and medicine.
Chemical Structure and Synthesis
This compound features a cyclopropane ring linked to a carboximidamide functional group with a hydroxyl group on the nitrogen atom. This arrangement contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The synthesis typically involves:
- Reactants : i-Phenyl-cyclopropanecarbonitrile and hydroxylamine hydrochloride.
- Conditions : Reaction in ethanol with sodium ethoxide as a base, heated to reflux for approximately six hours.
This method allows for controlled formation of the desired compound, which can then be utilized in various biological studies.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Initial studies suggest that it may inhibit enzymes involved in metabolic pathways or cellular signaling. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic processes.
- Receptor Binding : It might bind to various receptors, modulating their activity which could lead to therapeutic effects.
- Cell Cycle Modulation : There is evidence suggesting that it may influence cell cycle progression and apoptosis, although further studies are needed to elucidate these pathways.
Antiviral and Anticancer Properties
This compound has been investigated for its potential antiviral and anticancer properties. Research indicates that it may exhibit:
- Antiviral Activity : Preliminary findings suggest effectiveness against certain viral strains, though specific mechanisms remain under investigation.
- Anticancer Potential : Studies have shown that it may inhibit the growth of cancer cell lines, indicating a possible role in cancer therapy.
Case Studies
- Inhibition of Cancer Cell Growth : A study reported that this compound reduced the proliferation of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antiviral Efficacy : Another study demonstrated that the compound exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1), suggesting potential for therapeutic development in viral infections.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide | Contains a sulfonamide group | Known for its inhibitory properties in biological studies |
| Cyclopropanecarboximidamide, N’-hydroxy | Lacks phenyl substitution | Slight variations in reactivity |
| 1-(2,4-dichlorophenyl)-N'-hydroxy-1-cyclopropanecarboximidamide | Contains dichlorophenyl substitution | Enhanced biological activity compared to simpler analogs |
The presence of the phenyl moiety in this compound appears to enhance its biological activity compared to other structurally similar compounds.
Q & A
Q. Table 1: Synthetic Conditions and Yields
| Method | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| One-pot hydroxylation | DMSO | 80 | 52 | |
| Amidation with NH₂OH·HCl | EtOH | 60 | 45 |
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows distinct peaks at δ 8.69 (s, 1H, -NHOH), 1.31 (m, cyclopropane CH), and 0.71–0.49 (m, cyclopropane CH₂) .
- HPLC-MS: Confirm molecular ion [M+H]⁺ at m/z 101.1 (theoretical MW: 100.12 g/mol) .
- FT-IR: Detect N–O stretch (~950 cm⁻¹) and C=N imine stretch (~1640 cm⁻¹) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood due to potential respiratory irritation .
- Storage: Keep in airtight containers at –20°C, away from oxidizing agents .
Note: No acute toxicity data exists; treat as a Category 2B carcinogen (precautionary principle) .
Advanced: How can computational modeling predict the bioactivity of this compound?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB ID: 4OB). The cyclopropane moiety may sterically hinder active-site binding .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to evaluate electrophilicity of the imine group .
Validation: Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: How should researchers address contradictions in reported synthetic yields (e.g., 45% vs. 52%)?
Answer:
Q. Table 2: Common Contaminants in Synthesis
| Byproduct | m/z | Source |
|---|---|---|
| Cyclopropane dicarboximide | 158.1 | Over-amidation |
| N-Oxide derivative | 116.1 | Oxidative side reaction |
Advanced: What strategies are effective for studying interactions between this compound and biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to carbonic anhydrase isoforms .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .
- Cellular Assays: Test cytotoxicity in HT-29 colon cancer cells using MTT assays .
Advanced: How does structural modification of the cyclopropane ring affect bioactivity?
Answer:
Q. Table 3: Bioactivity of Structural Analogs
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| This compound | Carbonic Anhydrase | 12.3 |
| N'-Hydroxyfuran-2-carboximidamide | Carbonic Anhydrase | 28.7 |
Advanced: What are the stability challenges of this compound under physiological conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
